molecular formula C16H18N4O2 B15127993 2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide

2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B15127993
M. Wt: 298.34 g/mol
InChI Key: DGZXEYLXCKZDEC-UHFFFAOYSA-N
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Description

2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 1-benzyl-1H-pyrazole, which is then subjected to further reactions to introduce the pyrrolidine and carboxamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways can vary depending on the context of its use, but it often involves modulation of signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide apart is its combination of the pyrazole and pyrrolidine rings with a carboxamide group, which provides unique chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

2-(1-benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H18N4O2/c1-19-14(21)7-13(16(17)22)15(19)12-8-18-20(10-12)9-11-5-3-2-4-6-11/h2-6,8,10,13,15H,7,9H2,1H3,(H2,17,22)

InChI Key

DGZXEYLXCKZDEC-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)C(=O)N)C2=CN(N=C2)CC3=CC=CC=C3

Origin of Product

United States

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